molecular formula C20H19N5O2 B2883537 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1359149-68-0

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide

Katalognummer B2883537
CAS-Nummer: 1359149-68-0
Molekulargewicht: 361.405
InChI-Schlüssel: JYXPUDLDHZERQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The [1,2,4]triazolo[4,3-a]pyrazine and [1,2,4]triazolo[4,3-a]quinoxaline derivatives are potential c-Met kinase inhibitors . They have been evaluated against cancer cell lines such as A549, MCF-7, and HeLa .


Synthesis Analysis

Two series of these derivatives were designed and their IC50 values were evaluated . The compound with the most potential, 22i, exhibited excellent anti-tumor activity .


Molecular Structure Analysis

These compounds have a 4-oxo-pyridazinone moiety . The triazolophthalazine ring system of L-45 was bioisosterically modified to its triazoloquinazoline while maintaining other essential structural fragments for effective binding with the binding site of PCAF .


Chemical Reactions Analysis

The compound 22i also possessed superior c-Met kinase inhibition ability at the nanomolar level .

Wissenschaftliche Forschungsanwendungen

Diversified Synthesis Approaches

Synthetic Methodologies for Quinoxaline Derivatives

A diversified synthesis of quinoxaline derivatives, including 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, has been demonstrated through Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed tandem reactions. This method facilitates rapid access to structurally varied and complex fused tricyclic scaffolds, offering potential for the creation of novel compounds with various applications in medicinal chemistry and material science (Y. An et al., 2017).

Biological Activities and Potential Applications

Anticonvulsant Properties

Quinoxaline derivatives have been synthesized with potential anticonvulsant properties. For example, 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide was used as a precursor for synthesizing novel quinoxaline derivatives, some of which showed promising anticonvulsant activities (Mohamed Alswah et al., 2013).

Adenosine Receptor Antagonism

A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines showed potential as adenosine receptor antagonists, with implications for their use as novel and rapid-acting antidepressant agents. This highlights the relevance of quinoxaline derivatives in neuropsychopharmacology, potentially offering new avenues for the treatment of depression and anxiety disorders (R. Sarges et al., 1990).

Antimicrobial Agents

The synthesis and evaluation of quinoxaline derivatives as selective AMPA receptor antagonists have also revealed potent and selective compounds, indicating the versatility of quinoxaline scaffolds in developing receptor-specific drugs with potential antimicrobial activities (D. Catarzi et al., 2004).

Zukünftige Richtungen

These compounds could be a potential c-Met kinase inhibitor . They may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Eigenschaften

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-3-17-22-23-19-20(27)24(15-6-4-5-7-16(15)25(17)19)12-18(26)21-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXPUDLDHZERQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.